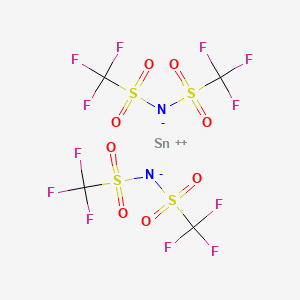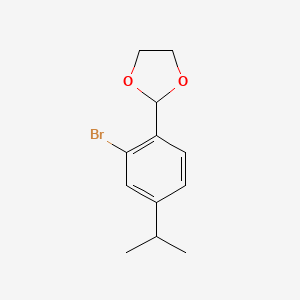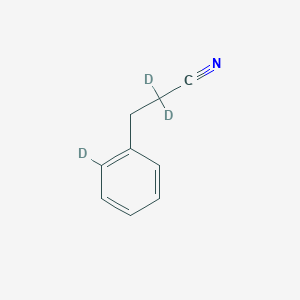
3-(Phenyl-2-D)propanenitrile-2,2-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenyl-2-D)propanenitrile-2,2-D2 is a deuterated chemical compound with the molecular formula C9H9N. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, in its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenyl-2-D)propanenitrile-2,2-D2 typically involves the deuteration of 3-phenylpropanenitrile. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. This can be done using deuterium gas (D2) or deuterated reagents under specific reaction conditions. The process often requires a catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient deuterium incorporation. The final product is then purified through distillation or chromatography to achieve the desired quality .
化学反应分析
Types of Reactions
3-(Phenyl-2-D)propanenitrile-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions
Major Products
Oxidation: Formation of benzoic acid or other carboxylic acids.
Reduction: Production of 3-phenylpropanamine.
Substitution: Various substituted phenyl derivatives depending on the reagents used
科学研究应用
3-(Phenyl-2-D)propanenitrile-2,2-D2 has numerous applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme activities.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies due to its deuterium content, which can influence drug metabolism.
Industry: Utilized in the production of deuterated materials and compounds for various industrial applications
作用机制
The mechanism of action of 3-(Phenyl-2-D)propanenitrile-2,2-D2 is primarily related to its deuterium content. Deuterium atoms can alter the kinetic isotope effects, leading to changes in reaction rates and pathways. This compound interacts with molecular targets through its nitrile and phenyl groups, influencing various biochemical and chemical processes .
相似化合物的比较
Similar Compounds
3-Phenylpropanenitrile: The non-deuterated analog of 3-(Phenyl-2-D)propanenitrile-2,2-D2.
Benzyl cyanide: Another nitrile compound with a similar structure but different substitution pattern.
Phenylacetonitrile: A related compound with a different carbon chain length
Uniqueness
This compound is unique due to its deuterium content, which imparts distinct kinetic isotope effects. This makes it valuable for studies requiring precise isotopic labeling and tracing. Its deuterated nature also enhances its stability and alters its metabolic pathways compared to non-deuterated analogs .
属性
IUPAC Name |
2,2-dideuterio-3-(2-deuteriophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2/i4D2,5D |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRWYXSKEHUQDB-AFBAWBIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)CC([2H])([2H])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
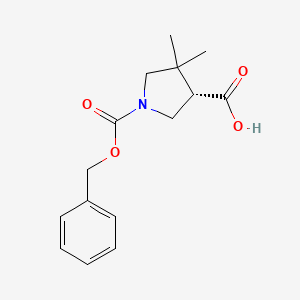
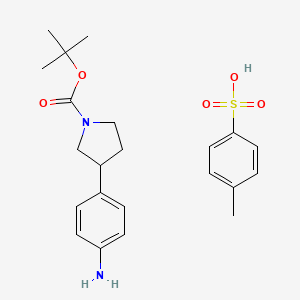
![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)
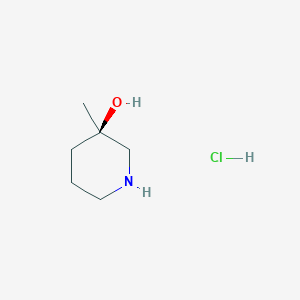
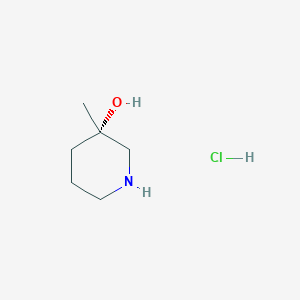
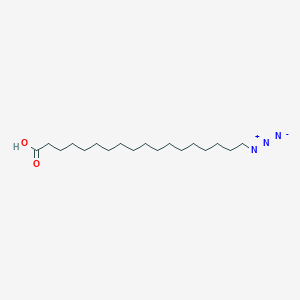
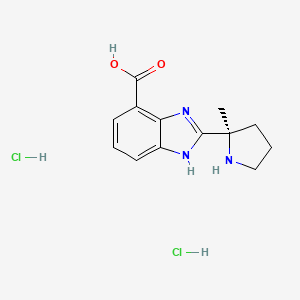
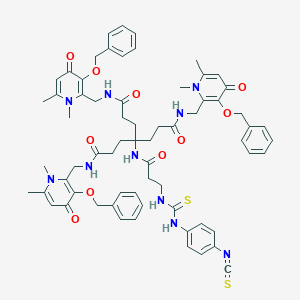
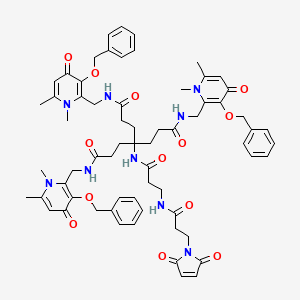
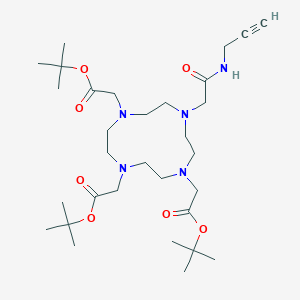
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)
